molecular formula C20H20N2O2S B2441659 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 1396799-44-2

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No. B2441659
CAS RN: 1396799-44-2
M. Wt: 352.45
InChI Key: QULVNXYFZWQTGZ-UHFFFAOYSA-N
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Description

The compound contains several structural components including a biphenyl group, a thiophen-2-yl group, and a urea group. The biphenyl group consists of two phenyl rings connected by a single bond . The thiophen-2-yl group is a thienyl group with a substituent at the 2-position . Urea is an organic compound with the formula (NH2)2CO .


Chemical Reactions Analysis

The compound, due to the presence of the thiophen-2-yl and biphenyl groups, might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, thiophene derivatives often have strong absorption in the UV-visible region .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiophene derivatives have been studied for their activity as cannabinoid-1 (CB1) receptor antagonists .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promising activity as a CB1 receptor antagonist, further studies could be conducted to optimize its structure and improve its activity .

properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-20(24,14-21-19(23)22-18-8-5-13-25-18)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,24H,14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULVNXYFZWQTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

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